molecular formula C6H5ClN2O2 B2891278 6-Amino-2-chloronicotinic acid CAS No. 1060811-66-6

6-Amino-2-chloronicotinic acid

Cat. No.: B2891278
CAS No.: 1060811-66-6
M. Wt: 172.57
InChI Key: USUMQEZUENCWOG-UHFFFAOYSA-N
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Description

6-Amino-2-chloronicotinic acid is a derivative of nicotinic acid, characterized by the presence of an amino group at the sixth position and a chlorine atom at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by amination. One common method includes the chlorination of 2-hydroxynicotinic acid, followed by substitution with an amino group. Another approach involves the cyclization of acrolein derivatives .

Industrial Production Methods: Industrial production methods often employ environmentally friendly techniques. For instance, the amination of 2-chloronicotinic acid with anilines using potassium carbonate as a base and water as the solvent under microwave irradiation has been reported as an efficient and green method . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as anilines and bases like potassium carbonate are commonly used.

    Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be employed, depending on the specific transformation required.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-amino-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, influencing various biochemical pathways .

Properties

IUPAC Name

6-amino-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMQEZUENCWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-66-6
Record name 6-amino-2-chloropyridine-3-carboxylic acid
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